4-Deacetylneosolaniol
Overview
Description
4-Deacetylneosolaniol is a member of the trichothecene family of mycotoxins, which are sesquiterpene compounds produced by various species of Fusarium fungi. These compounds are characterized by the presence of an epoxide ring and a benzopyran derivative with varying numbers of hydroxyl, acetyl, or other substituents . This compound is a metabolite of T-2 toxin, a highly toxic fungal secondary metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deacetylneosolaniol can be synthesized through the hydrolysis of T-2 toxin. In the liver microsomes systems of rats, T-2 toxin is rapidly converted into HT-2 toxin, T-2 tetraol, and this compound. The hydrolysis preferentially occurs at the C-4 position to give HT-2 toxin, which is then metabolized to T-2 tetraol via this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. Its production is typically associated with the metabolic processes of T-2 toxin in biological systems.
Chemical Reactions Analysis
Types of Reactions: 4-Deacetylneosolaniol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
4-Deacetylneosolaniol has been extensively studied for its role in the metabolism and toxicology of T-2 toxin. It is a significant metabolite in the detoxification pathway of T-2 toxin in mammals. Research has shown that it plays a crucial role in the hepatic metabolism of T-2 toxin, making it an important compound in toxicological studies. Additionally, it has been used in molecular and cellular studies to understand the mechanisms underlying its effects.
Mechanism of Action
The mechanism of action of 4-Deacetylneosolaniol involves its interaction with cellular components, leading to various toxic effects. It is known to inhibit protein synthesis by binding to ribosomes, thereby disrupting the translation process . This inhibition can lead to cell death and other toxic effects. The compound also induces oxidative stress by generating reactive oxygen species, which can cause lipid peroxidation and damage to cellular membranes .
Comparison with Similar Compounds
- T-2 Toxin
- HT-2 Toxin
- Neosolaniol
- 3’-OH-T-2 Toxin
- T-2 Tetraol
Comparison: 4-Deacetylneosolaniol is unique in its structure and metabolic pathway. While T-2 toxin and HT-2 toxin are also trichothecenes, this compound is specifically a metabolite formed during the detoxification of T-2 toxin. Its unique structure, characterized by the absence of an acetyl group at the C-4 position, distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLYQYOJLQDQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74833-39-9 | |
Record name | 4-Deacetylneosolaniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.